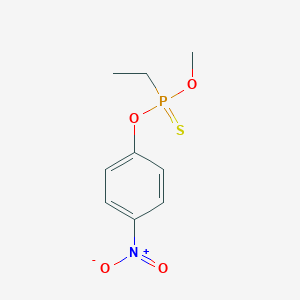
O-Methyl O-(4-nitrophenyl) ethylphosphonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Methyl O-(4-nitrophenyl) ethylphosphonothioate is an organophosphorus compound known for its use as an insecticide. It is a member of the phosphonothioate class and is characterized by its light yellow crystalline powder appearance . The compound is primarily used to control pests such as the European corn borer, rice stem borer, bollworm, tobacco budworm, and boll weevil .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl O-(4-nitrophenyl) ethylphosphonothioate involves the reaction of O-ethyl phenylphosphonothioate with 4-nitrophenol. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 50-60°C and using an organic solvent like toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous stirring and controlled addition of reactants to ensure complete reaction and high yield. The product is then purified through recrystallization or distillation to achieve the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions
O-Methyl O-(4-nitrophenyl) ethylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding phosphonate derivative.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom or the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of O-Methyl O-(4-nitrophenyl) ethylphosphonate.
Reduction: Formation of O-Methyl O-(4-aminophenyl) ethylphosphonothioate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
O-Methyl O-(4-nitrophenyl) ethylphosphonothioate has several scientific research applications:
Chemistry: Used as a reference material in chromatography and mass spectrometry for the analysis of pesticide residues.
Biology: Studied for its effects on acetylcholinesterase activity and its potential use in pest control.
Industry: Employed in the development of new insecticides and pest control formulations.
Wirkmechanismus
O-Methyl O-(4-nitrophenyl) ethylphosphonothioate exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for hydrolyzing acetylcholine, an excitatory neurotransmitter. By inhibiting acetylcholinesterase, the compound causes an accumulation of acetylcholine at cholinergic synapses, leading to hyperexcitation and eventual paralysis of the target pests . The compound’s lipophilic nature allows it to readily enter the nervous system and bind to the active site of acetylcholinesterase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate: Similar in structure but with an ethyl group instead of a methyl group.
O-Ethyl O-(4-nitrophenyl) phenylphosphonate: Contains an oxygen atom in place of the sulfur atom.
Uniqueness
O-Methyl O-(4-nitrophenyl) ethylphosphonothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase effectively makes it a potent insecticide, and its structural variations allow for targeted pest control applications .
Eigenschaften
CAS-Nummer |
920517-96-0 |
|---|---|
Molekularformel |
C9H12NO4PS |
Molekulargewicht |
261.24 g/mol |
IUPAC-Name |
ethyl-methoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H12NO4PS/c1-3-15(16,13-2)14-9-6-4-8(5-7-9)10(11)12/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
ZIYHFBLGTOLHPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(=S)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B14173592.png)

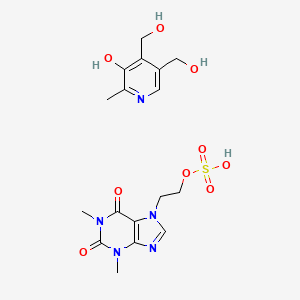
![Methanone, [(1,2-dimethyl-1,2-ethanediyl)di-3,1-phenylene]bis[phenyl-](/img/structure/B14173613.png)

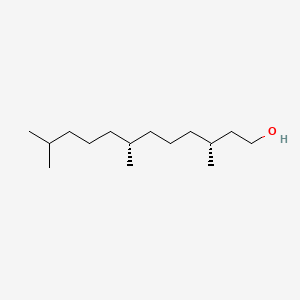
![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14173622.png)
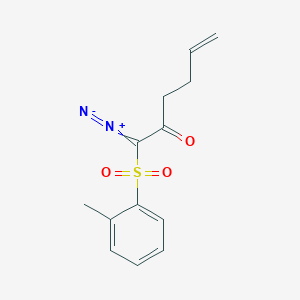
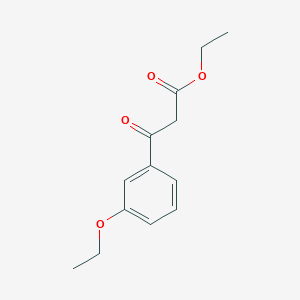

![[3-(Methoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide](/img/structure/B14173639.png)
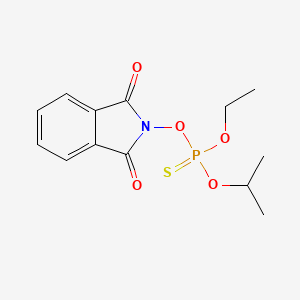
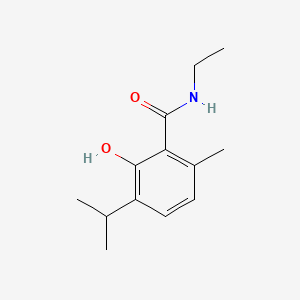
![2-[(1-Benzyl-4,7-dioxo-4,5,6,7-tetrahydro-1h-imidazo[4,5-d]pyridazin-2-yl)sulfanyl]acetamide](/img/structure/B14173666.png)
